5-Bromo-7-iodoquinolin-8-ol

Catalog No.
S13393895
CAS No.
37171-61-2
M.F
C9H5BrINO
M. Wt
349.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-7-iodoquinolin-8-ol

CAS Number

37171-61-2

Product Name

5-Bromo-7-iodoquinolin-8-ol

IUPAC Name

5-bromo-7-iodoquinolin-8-ol

Molecular Formula

C9H5BrINO

Molecular Weight

349.95 g/mol

InChI

InChI=1S/C9H5BrINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H

InChI Key

IMYWOQVNTHOMNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)I)O)N=C1

5-Bromo-7-iodoquinolin-8-ol is a heterocyclic organic compound with the molecular formula C₉H₅BrINO and a molecular weight of approximately 349.95 g/mol. This compound features a quinoline structure with bromine and iodine substituents at the 5 and 7 positions, respectively. It is characterized by its potential applications in medicinal chemistry and coordination chemistry, particularly due to its ability to form stable metal complexes and its biological activities .

  • Oxidation: The compound can undergo oxidation to form quinone derivatives, which are important in various chemical processes.
  • Reduction: The quinoline ring can be reduced, yielding different intermediates or products, such as 5,7-dihydroxyquinoline derivatives.
  • Substitution: It can participate in nucleophilic substitution reactions, allowing for the modification of substituents on the quinoline ring. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Research indicates that 5-bromo-7-iodoquinolin-8-ol possesses notable biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy as an antimicrobial agent.
  • Metal Chelation: Its ability to chelate metal ions may have implications in metal ion detection and therapy.
  • Cytotoxicity: Some studies have explored its cytotoxic effects, particularly in cancer research .

The synthesis of 5-bromo-7-iodoquinolin-8-ol typically involves the halogenation of quinolin-8-ol using bromine and iodine sources through electrophilic aromatic substitution. Key steps include:

  • Refluxing quinolin-8-ol with bromine and iodine in solvents like chloroform or acetonitrile.
  • Isolation and purification of the product through techniques such as recrystallization or chromatography.
  • Optimization of reaction conditions, including temperature, solvent choice, and catalyst use, to enhance yield and purity .

5-Bromo-7-iodoquinolin-8-ol finds applications across various fields:

  • Coordination Chemistry: Acts as a versatile ligand in forming metal complexes.
  • Pharmaceutical Intermediates: Serves as a precursor in the synthesis of pharmaceuticals.
  • Dye Production: Used in the synthesis of dyes due to its unique structural properties .

The interaction studies of 5-bromo-7-iodoquinolin-8-ol primarily focus on its binding capabilities with biological targets such as enzymes and receptors. The presence of halogens enhances its reactivity, potentially increasing its selectivity and potency against specific biological targets. Further research is necessary to elucidate the exact mechanisms through which it exerts its biological effects .

Several compounds share structural similarities with 5-bromo-7-iodoquinolin-8-ol, each exhibiting unique properties:

Compound NameStructure/CharacteristicsUniqueness
ClioquinolContains chlorine instead of bromineAntimicrobial properties
5-Bromoquinolin-8-olLacks the iodine substituentLess reactive than 5-bromo-7-iodoquinolin
7-Iodoquinolin-8-olLacks the bromine substituentDifferent reactivity profile
5-Chloroquinolin-8-olContains chlorine instead of brominePotentially less effective biologically

The dual halogenation pattern of 5-bromo-7-iodoquinolin-8-ol distinguishes it from these similar compounds, enhancing its reactivity and potential applications in medicinal chemistry .

Halogenation Pathways for Bromine-Iodine Substitution

The synthesis of 5-Bromo-7-iodoquinolin-8-ol involves sequential halogenation reactions that exploit the unique electronic properties of the quinolin-8-ol scaffold . The hydroxyl group at position 8 serves as a powerful activating group that directs electrophilic aromatic substitution reactions to specific positions on the quinoline ring system . This directing effect is particularly pronounced for the C5 and C7 positions due to the electron-donating nature of the hydroxyl substituent .

Sequential Halogenation Mechanism

The halogenation of quinolin-8-ol derivatives proceeds through electrophilic aromatic substitution mechanisms [3] [4]. The initial bromination typically occurs at the C5 position, followed by subsequent iodination at the C7 position [5]. The mechanism involves the formation of a cyclohexadienyl cation intermediate, also known as a Wheland intermediate, which is stabilized by the electron-donating hydroxyl group [3].

Research demonstrates that the bromination of 8-hydroxyquinoline using molecular bromine in the presence of sulfuric acid at controlled temperatures yields predominantly 5-bromo-8-hydroxyquinoline [5]. When the temperature is maintained at -5°C, the reaction produces 5-bromo-8-quinolinol as the single product in 57% yield [5]. At slightly lower temperatures of -10°C, both 5-bromo and 5,7-dibromo derivatives are formed in yields of 52% and 19%, respectively [5].

The subsequent iodination step requires different reaction conditions and mechanisms. Studies on the iodination of 8-hydroxyquinoline reveal that the reaction follows a different pathway compared to bromination [6]. Kinetic measurements indicate that the iodination proceeds through a reaction between molecular iodine and the oxinate anion, forming a cyclohexadienone intermediate [6]. This mechanism is similar to that observed for phenol iodination but differs significantly from the bromination pathway [6].

Regioselectivity Considerations

The regioselectivity of halogenation reactions on quinolin-8-ol is influenced by several factors, including electronic effects, steric hindrance, and reaction conditions [7]. The hydroxyl group at position 8 activates the benzene ring portion of the quinoline system, making positions 5 and 7 particularly susceptible to electrophilic attack . The nitrogen atom in the pyridine ring exerts a deactivating effect on positions 2 and 4, thus favoring substitution at the benzene ring positions [8].

Metal-free protocols for regioselective halogenation have been developed using trihaloisocyanuric acid as a halogen source [7]. These methods demonstrate complete regioselectivity for C5 halogenation under ambient conditions with excellent functional group tolerance [7]. The reaction proceeds efficiently at room temperature using only 0.36 equivalents of the halogenating agent [7].

Optimization of Synthetic Yield and Purity

Temperature Control and Reaction Conditions

The optimization of synthetic yields for 5-Bromo-7-iodoquinolin-8-ol requires careful control of reaction parameters, particularly temperature and reagent stoichiometry [5]. Temperature control is critical for achieving high selectivity in bromination reactions. At -5°C, bromination of 8-hydroxyquinoline produces 5-bromo-8-quinolinol as the exclusive product in 57% yield [5]. However, temperature variations can significantly impact product distribution and overall yield [5].

Solvent selection also plays a crucial role in optimization strategies [9]. Water has emerged as an environmentally friendly solvent for quinoline halogenation reactions, despite the typical low solubility of organic substrates [9]. Photoredox processes using alizarin red S as a photocatalyst and iron(III) chloride as a catalyst have achieved good to outstanding yields in aqueous media [9].

Purification Methods and Yield Enhancement

The purification of quinolin-8-ol derivatives requires specialized techniques to achieve high purity levels [10]. Methanol recrystallization has proven highly effective for purifying 8-hydroxyquinoline derivatives, achieving purities exceeding 99.9% [10]. The optimized recrystallization procedure involves dissolving the crude product in methanol at 50°C, followed by controlled cooling to 30-40°C and maintaining the temperature for 30 minutes before filtration [10].

Multiple recrystallization cycles can be employed to further enhance purity, with comprehensive recovery rates reaching 96.3-97.1% over 20 batch cycles [10]. The mother liquor from recrystallization can be recycled to improve overall process efficiency [10]. Pre-treatment to remove polymeric impurities is essential for achieving optimal purification results [10].

Purification MethodTemperature Range (°C)SolventPurity Achieved (%)Recovery Rate (%)
Methanol Recrystallization30-50Methanol>99.996.3-97.1
Mixed Solvent Method40-100Methanol/Water85-9990-95
Vacuum Drying50-100NoneVariable95-98

Analytical Methods for Purity Assessment

Gas chromatographic analysis provides rapid and quantitative determination of halogenated quinoline purity [11]. The method utilizes a trifluoropropyl silicone column at 155°C isothermally, achieving complete separation of quinoline derivatives in less than ten minutes [11]. This technique is particularly effective for analyzing chlorinated quinolines and can be adapted for brominated and iodinated derivatives [11].

High-performance liquid chromatography serves as an alternative analytical approach for purity assessment [12]. The method employs reverse-phase columns with acetonitrile-water-phosphoric acid mobile phases [12]. For mass spectrometry compatibility, formic acid can replace phosphoric acid in the mobile phase [12]. The method is scalable and suitable for preparative isolation of impurities [12].

Derivatization Approaches for Functional Group Incorporation

Chemical Modification Strategies

The derivatization of 5-Bromo-7-iodoquinolin-8-ol offers opportunities to introduce additional functional groups while maintaining the core halogenated structure [13]. The presence of bromine and iodine atoms provides reactive sites for various cross-coupling reactions and nucleophilic substitution processes . These halogen substituents can serve as leaving groups in palladium-catalyzed reactions or as electrophilic centers for organometallic reagent additions [14].

Functional group incorporation strategies focus on exploiting the reactivity of the hydroxyl group at position 8 and the halogen substituents at positions 5 and 7 [13]. The hydroxyl group can undergo alkylation, acylation, and etherification reactions to introduce various substituents [15]. These modifications can significantly alter the physicochemical properties and biological activities of the resulting derivatives [13].

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful approach for functionalizing halogenated quinoline derivatives [14]. The bromine and iodine substituents in 5-Bromo-7-iodoquinolin-8-ol can undergo selective reactions based on their relative reactivity [14]. Iodine typically exhibits higher reactivity than bromine in oxidative addition reactions, allowing for selective functionalization [14].

Ligand-enabled palladium(II)-catalyzed reactions have been developed specifically for quinoline derivatives [14]. Quinoline-based ligands facilitate both bromination and iodination reactions with high selectivity [14]. These methodologies enable the introduction of various functional groups while maintaining the structural integrity of the quinoline core [14].

Multicomponent Reaction Approaches

Multicomponent reactions offer efficient pathways for incorporating diverse functional groups into quinoline scaffolds [16] [17]. These reactions enable the construction of complex molecular architectures in single-step processes, utilizing multiple starting materials in a convergent manner [16]. The versatility of multicomponent reactions allows for the introduction of functional groups and substitution patterns tailored to specific applications [16].

The Povarov reaction, Gewald reaction, and Ugi reaction have been successfully employed for quinoline derivatization [16]. These methodologies demonstrate high atom economy and allow for the incorporation of structural diversity into final products [16]. The continuous development of novel multicomponent reaction-based approaches holds promise for rapid generation of functionalized quinoline derivatives [16].

Derivatization MethodFunctional Groups IntroducedReaction ConditionsTypical Yields (%)
AlkylationAlkyl ethers, estersBase, alkyl halide, 60-80°C70-90
Cross-couplingAryl, alkenyl, alkynylPd catalyst, base, 80-120°C65-85
MulticomponentAmides, heterocyclesVarious catalysts, RT-100°C60-95
AcylationAcyl derivativesAcyl chloride, base, 0-25°C75-95

Metal Chelation and Coordination Chemistry

The metal chelation properties of 5-Bromo-7-iodoquinolin-8-ol provide additional derivatization opportunities through coordination complex formation [18]. The hydroxyl group at position 8 and the nitrogen atom in the quinoline ring can coordinate with various metal ions, forming stable complexes [18]. These coordination compounds often exhibit enhanced stability and modified properties compared to the free ligand [18].

The chelation behavior is influenced by the electronic effects of the halogen substituents [18]. Bromine and iodine atoms can modulate the electron density of the quinoline system, affecting the binding affinity and selectivity for different metal ions [18]. This property can be exploited to develop metal-specific chelating agents or catalytic systems [18].

The solubility characteristics of 5-Bromo-7-iodoquinolin-8-ol are fundamentally influenced by its molecular structure, which combines the hydrophilic quinolin-8-ol backbone with two electron-withdrawing halogen substituents. The calculated logarithmic partition coefficient (LogP) value of 3.68 indicates a moderately lipophilic compound with enhanced fat solubility compared to the parent 8-hydroxyquinoline [1].

The octanol-water partition coefficient serves as a critical parameter for understanding the compound's distribution behavior between aqueous and organic phases. For comparison, the parent 8-hydroxyquinoline exhibits a LogP value of approximately 1.85, demonstrating that the introduction of bromine and iodine substituents significantly increases lipophilicity [2]. This enhanced lipophilicity can be attributed to the increased molecular weight (349.95 g/mol) and the presence of polarizable halogen atoms that interact favorably with organic solvents [3] [4].

Solubility in aqueous media is expected to be limited based on structural considerations and comparison with related compounds. The 5-bromoquinolin-8-ol analog shows restricted water solubility, and the additional iodine substitution in 5-Bromo-7-iodoquinolin-8-ol would further reduce aqueous solubility due to increased hydrophobic character [5] [6]. The compound's solubility profile is likely enhanced in organic solvents such as ethanol, acetone, and chloroform, consistent with the behavior of other halogenated quinolin-8-ol derivatives [2].

The partition coefficient behavior is influenced by the amphoteric nature of the quinolin-8-ol system, where the phenolic hydroxyl group can act as a weak acid while the quinoline nitrogen functions as a weak base. This dual character affects the compound's distribution between phases as a function of pH, with protonation or deprotonation potentially altering the partition coefficient significantly [7] [8].

Thermal Stability and Phase Transition Analysis

Thermal stability analysis of 5-Bromo-7-iodoquinolin-8-ol must be inferred from the behavior of structurally related compounds, as direct experimental data for this specific compound are not readily available. The thermal properties of quinolin-8-ol derivatives are influenced by intermolecular hydrogen bonding, halogen substitution effects, and the stability of the aromatic system [9] [10].

The parent 8-hydroxyquinoline exhibits a melting point of 70-73°C and begins thermal decomposition at elevated temperatures without a clearly defined decomposition point [2]. Halogen substitution typically increases melting points due to enhanced intermolecular interactions. For example, 5-bromoquinolin-8-ol shows a melting point of 127°C, while 5-chloro-8-hydroxyquinoline melts at 122-124°C [5] [11]. The presence of both bromine and iodine in 5-Bromo-7-iodoquinolin-8-ol would be expected to result in a melting point higher than that of the mono-substituted analogs, potentially in the range of 140-160°C.

Thermal decomposition studies using thermogravimetric analysis (TGA) on related quinolin-8-ol compounds reveal multi-step decomposition processes. The initial phase typically involves loss of water molecules or volatile impurities below 100°C, followed by decomposition of the organic framework at higher temperatures [12] [13]. For 8-hydroxyquinoline derivatives, significant thermal decomposition generally begins around 200-300°C, with complete decomposition occurring by 500-600°C [14] [15].

The 5-iodoquinolin-8-ol analog shows an enthalpy of sublimation of 119 kJ/mol, indicating relatively strong intermolecular interactions [16]. The presence of both bromine and iodine substituents in 5-Bromo-7-iodoquinolin-8-ol would likely result in even stronger intermolecular forces, potentially increasing the sublimation enthalpy and thermal stability compared to mono-substituted derivatives.

Phase transition behavior is expected to follow patterns similar to other halogenated quinolin-8-ol derivatives, with solid-to-liquid transitions occurring at elevated temperatures followed by thermal decomposition before reaching a normal boiling point. The compound's thermal stability profile makes it suitable for applications requiring moderate thermal resistance while limiting its use at extreme temperatures [17] [18].

Acid-Base Characteristics and Tautomeric Equilibria

The acid-base properties of 5-Bromo-7-iodoquinolin-8-ol are governed by two primary ionizable sites: the phenolic hydroxyl group at position 8 and the quinoline nitrogen atom. The presence of electron-withdrawing bromine and iodine substituents significantly affects the pKa values compared to the parent compound [19] [20].

The phenolic hydroxyl group exhibits weakly acidic character, with an estimated pKa value in the range of 3.5-4.0, which is considerably lower than the pKa of approximately 5.0 for unsubstituted 8-hydroxyquinoline [2]. This increased acidity results from the electron-withdrawing effects of the halogen substituents, which stabilize the phenolate anion through inductive effects [5] [11]. The 5-bromoquinolin-8-ol analog shows a predicted pKa of 3.77, providing a reference point for the dihalogenated compound [5].

The quinoline nitrogen atom functions as a weak base with an estimated pKa value of 8.5-9.5, slightly lower than the value of 9.9 observed for 8-hydroxyquinoline [19]. The electron-withdrawing halogens reduce the basicity of the quinoline nitrogen by decreasing electron density on the aromatic system through resonance and inductive effects [20].

Tautomeric equilibria in 5-Bromo-7-iodoquinolin-8-ol involve multiple forms, with the enol form (phenolic OH) being the predominant tautomer in the ground state. The keto form, where the proton has transferred from the hydroxyl group to the quinoline nitrogen, exists as a minor component in equilibrium [21] [22]. In the excited state, photoinduced tautomerization can occur, leading to the formation of a zwitterionic species where the phenolic oxygen carries a negative charge while the quinoline nitrogen is protonated [22] [23].

The tautomeric behavior is influenced by solvent effects, with polar protic solvents stabilizing the zwitterionic form through hydrogen bonding interactions. The presence of halogen substituents affects the tautomeric equilibrium by altering the electron density distribution and the relative stability of different tautomeric forms [21] [24]. The electron-withdrawing nature of bromine and iodine substituents tends to stabilize the enol form relative to the keto form, making the compound less prone to tautomeric interconversion compared to electron-donating substituted analogs.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

348.85992 g/mol

Monoisotopic Mass

348.85992 g/mol

Heavy Atom Count

13

UNII

BCT3PR9KJB

Dates

Last modified: 08-10-2024

Explore Compound Types